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This technical guide provides an in-depth overview of the foundational research on the TWIK-

Related K+ (TREK) channel subfamily, comprising TREK-1 (K2P2.1), TREK-2 (K2P10.1), and

TRAAK (K2P4.1). These channels are members of the two-pore domain potassium (K2P)

channel family, which are critical in setting the resting membrane potential and controlling

cellular excitability.[1][2] Their polymodal nature, responding to a diverse array of physical and

chemical stimuli, positions them as significant therapeutic targets for conditions including pain,

depression, and ischemia.[1][3]

Molecular Architecture and Diversity
The TREK subfamily channels are dimers, with each subunit containing four transmembrane

segments (M1-M4) and two pore-forming domains (P1 and P2).[3] This unique topology

creates a central pore for potassium ion conduction. TREK-1 and TREK-2 share significant

sequence homology (~65-78%), while their similarity to TRAAK is lower (~40-45%).[1][2] This

molecular variance contributes to their distinct functional and pharmacological profiles.

Molecular heterogeneity within the subfamily is further amplified by:

Alternative Translation Initiation: The use of different start codons in the N-terminus of TREK-

2 results in protein isoforms with distinct single-channel conductances.[4]
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Heterodimerization: TREK-1 can form functional heterodimers with both TREK-2 and

TRAAK. These hybrid channels exhibit unique biophysical and regulatory properties,

different from their homodimeric counterparts, thus expanding the functional diversity of K2P

channels in the nervous system.[3]

Polymodal Gating and Regulation
TREK channels are renowned for their ability to integrate multiple, diverse stimuli, acting as

cellular sensors.[1][5] Their gating is controlled by a C-type gate at the selectivity filter, and their

activity is modulated by large conformational changes in the transmembrane helices.[1][6]

Key Regulatory Mechanisms:

Mechanosensation: All three subfamily members are activated by mechanical stimuli such as

membrane stretch and convex curvature.[2][7][8] This process is linked to the movement of

the M4 transmembrane helix between a low-activity "down" state and a high-activity "up"

state.[9][10] The "down" state creates a fenestration open to the membrane bilayer, while the

"up" state is associated with increased channel activity.[1][11]

Thermosensation: TREK-1 and TRAAK are robustly activated by heat, with their activity

increasing 7- to 20-fold between 14°C and 42°C.[2][12] This positions them to play a role in

thermosensation and the perception of painful heat.[13]

pH Sensitivity: TREK channels are modulated by both intracellular and extracellular pH.

Intracellular acidosis activates TREK-1 and TREK-2, a process dependent on the C-terminal

domain.[1][3] Extracellular pH modulation is mediated by a histidine residue in the loop

connecting the P1 helix to the CAP domain.[1]

Lipid Regulation: Polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), are

potent activators of all TREK subfamily members.[2][3] This is a direct effect on the channel.

Additionally, the phospholipid PIP2 is known to stimulate TREK-1 activity.[3]

Signaling Pathways and Interacting Proteins: TREK-1 and TREK-2 activity is inhibited by the

activation of Gs and Gq-coupled G-protein coupled receptors (GPCRs).[2][14] This inhibition

is mediated by phosphorylation of serine residues in the C-terminal domain by Protein

Kinase A (PKA) and Protein Kinase C (PKC).[2] In contrast, TRAAK is not regulated by these

kinases.[2] The channels also interact with scaffolding proteins like A-Kinase Anchoring
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Protein 150 (AKAP150) and Microtubule-Associated Protein 2 (Mtap2), which modulate

channel gating and trafficking to the plasma membrane.[2][3]
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Caption: GPCR-mediated signaling pathways leading to the inhibition of TREK-1 and TREK-2
channels.

Quantitative Data: Biophysical Properties
The biophysical properties of TREK channels, particularly their single-channel conductance,

can vary based on the specific channel, the presence of regulatory subunits, and experimental

conditions.
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Channel
Single-Channel
Conductance (pS)

Conditions / Notes

TREK-1 ~100-130 pS
Large conductance state.[15]

[16]

~60 pS Small conductance state.[15]

103 ± 18 pS In DRG neurons at -40 mV.[17]

TREK-2 ~118-224 pS

Large conductance state,

associated with shorter N-

terminus isoforms.[4][18]

~52 pS

Small conductance state,

associated with the full-length

N-terminus isoform.[4]

TRAAK ~45 pS

Generally exhibits a smaller

conductance compared to

TREK-1 and TREK-2.

TRESK/TREK-2 ~40 pS

Heterodimeric tandem channel

with intermediate conductance.

[18]

Pharmacology of the TREK Subfamily
The development of selective pharmacological tools for TREK channels is an active area of

research. Unlike other potassium channels, they are insensitive to classical blockers like 4-

aminopyridine and tetraethylammonium.[12]
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Compound Class Compound(s) Target(s) Effect

General Activators
Riluzole, BL-1249,

ML67-33

TREK-1, TREK-2,

TRAAK
Activation[1][19]

Selective Activators
ML335, ML402, GI-

530159
TREK-1, TREK-2 Activation[1][3]

Aristolochic Acid
TREK-2 (also TREK-

1)
Activation[1][19]

General Anesthetics
Halothane, Isoflurane,

Chloroform
TREK-1, TREK-2 Activation[3][12]

General Inhibitors ML45, TKDC
TREK-1, TREK-2,

TRAAK
Inhibition[1]

Selective Inhibitors
Fluoxetine (Prozac),

Norfluoxetine
TREK-1, TREK-2 Inhibition[1][6]

Antipsychotics (e.g.,

Chlorpromazine)
TREK-1, TREK-2 Inhibition[1][2]

Peptide Inhibitors Spadin TREK-1 Inhibition[1]

Ruthenium Blockers
Ruthenium Red

(RuR), Ru360
TREK-2, TRAAK Inhibition[1]

Local Anesthetics
Bupivacaine,

Lidocaine
TREK-1 Inhibition[2][20]

Key Experimental Protocols
The study of TREK channels relies on a combination of electrophysiological, molecular, and

high-throughput screening techniques.

A. Electrophysiological Recording (Patch-Clamp)

Objective: To measure the ion flow through channels and characterize their gating,

conductance, and pharmacology.
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Methodology:

Cell Preparation: TREK channels are expressed heterologously in cell lines (e.g., HEK293,

CHO) or studied in native cells like dorsal root ganglion (DRG) neurons.[13][19]

Pipette Formation: A glass micropipette with a ~1 µm tip diameter is pressed against the

cell membrane to form a high-resistance (>1 GΩ) "gigaseal".

Recording Configurations:

Whole-Cell: The membrane patch is ruptured, allowing control of the intracellular

solution and measurement of the total current from all channels on the cell surface.

Used to assess responses to bath-applied drugs or changes in extracellular pH.[3]

Inside-Out: The membrane patch is excised with the intracellular side facing the bath

solution. Ideal for studying the direct effects of intracellular molecules like PIP2, PKA, or

PKC.[3]

Cell-Attached: The seal is maintained without rupturing the membrane. This

configuration is used to study single-channel kinetics and is particularly useful for

investigating mechanosensitivity by applying negative or positive pressure through the

recording pipette.[7]

Data Acquisition: Voltage-clamp or current-clamp protocols are applied to measure

currents or changes in membrane potential, respectively.

B. High-Throughput Screening (Thallium Flux Assay)

Objective: To rapidly screen large compound libraries for potential TREK channel activators

or inhibitors.

Methodology:

Principle: This fluorescence-based assay uses thallium (Tl+) as a surrogate for K+ due to

its similar permeability through K+ channels and the availability of Tl+-sensitive fluorescent

dyes.[19]
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Cell Line: A stable cell line inducibly expressing the target TREK channel (e.g., TREK-2) is

used.[19]

Assay Workflow:

Cells are plated in multi-well plates and loaded with a Tl+-sensitive fluorescent dye.

Test compounds are added to the wells.

A Tl+-containing buffer is added to create an inward gradient.

If a compound activates the TREK channels, Tl+ flows into the cell, causing an increase

in fluorescence.

Fluorescence intensity is measured over time using a plate reader.

Hit Confirmation: Positive "hits" from the primary screen are then validated and

characterized using secondary assays, primarily patch-clamp electrophysiology, to confirm

direct channel modulation and determine potency (EC50/IC50).[19]
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Caption: Workflow for the discovery and validation of novel TREK channel modulators.

C. Protein-Protein Interaction Assays
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Objective: To identify and confirm proteins that physically associate with and regulate TREK

channels.

Methodologies:

Yeast Two-Hybrid (Y2H): A genetic method used to screen a cDNA library for potential

interacting partners. The N- or C-terminus of a TREK channel is used as "bait" to "fish" for

"prey" proteins. This technique was instrumental in identifying the interaction between

TREK-1 and β-COP.[3]

Co-immunoprecipitation (Co-IP): An antibody-based technique used to pull down a target

protein (e.g., TREK-1) from a cell lysate. If another protein (e.g., Mtap2 or AKAP150) is

bound to the target, it will be pulled down as well and can be detected by Western blotting.

This method confirms interactions within a cellular context.[3]

Physiological and Therapeutic Relevance
The diverse regulatory inputs and widespread expression of TREK channels implicate them in

numerous physiological and pathological processes.

Pain and Nociception: TREK-1, TREK-2, and TRAAK are highly expressed in small-diameter

DRG neurons, which are crucial for pain signaling.[3][13] By setting the resting membrane

potential, they act as a brake on neuronal excitability. Activation of these channels

hyperpolarizes the neuron, making it less likely to fire action potentials in response to

noxious stimuli. Consequently, TREK channel activators are being explored as a novel class

of analgesics for inflammatory and neuropathic pain.[19][21][22]

Neuroprotection: TREK-1 is implicated in protecting neurons from damage during events like

ischemia.[3][23] Its activation can reduce excitotoxicity.

Depression and Anesthesia: TREK-1 has emerged as a target for both antidepressant and

anesthetic drugs. Inhibition of TREK-1 has been shown to produce antidepressant-like

effects in animal models.[1] Conversely, activation of TREK-1 by volatile anesthetics

contributes to their anesthetic effect.[3][14]

Cardiovascular Function: TREK-1 is expressed in cardiomyocytes and vascular smooth

muscle, where it contributes to regulating the cardiac action potential and vascular tone.[1]
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[16]

The intricate biology and pharmacology of the TREK channel subfamily provide a rich field for

further investigation. A deeper understanding of their structure, gating mechanisms, and

interacting partners will be crucial for the development of subtype-selective modulators to treat

a wide range of neurological and cardiovascular disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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